![molecular formula C22H27N7 B4417672 N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine](/img/structure/B4417672.png)
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine
Overview
Description
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine typically involves the substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with aniline and piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
- N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine
- 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Uniqueness
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine moiety, in particular, enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine, also known by its CAS number 827003-95-2, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula of this compound is C23H29N7. The structure features a triazine core with various functional groups that may contribute to its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 429.60 g/mol |
CAS Number | 827003-95-2 |
Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : They may interact with neurotransmitter receptors, influencing synaptic transmission.
- Antiproliferative Effects : Some studies suggest that these compounds can reduce cell proliferation in cancer cell lines.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar triazine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Effects : In a neuropharmacological study, derivatives of this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The results suggested a potential for treating neurodegenerative diseases.
- Antimicrobial Properties : Research has indicated that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
In Vitro Studies
Table 1 summarizes the findings from recent in vitro studies on the biological activities of this compound and its derivatives.
Properties
IUPAC Name |
2-N-phenyl-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)17-29-15-13-28(14-16-29)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H3,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPVGTSTPDDRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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